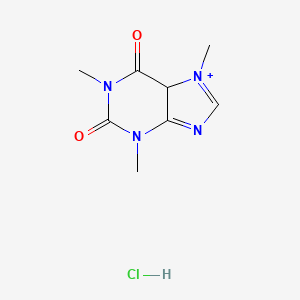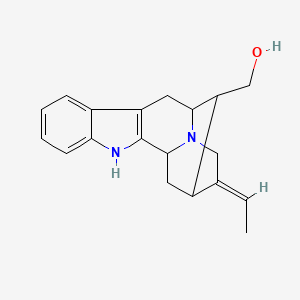
16-Epikoumidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Epinormacusine B is a member of the sarpagine alkaloid family, which is known for its diverse structural variations and significant biological activities. This compound is particularly notable for its unique stereochemistry at the C-16 atom, distinguishing it from other members of the sarpagine alkaloid family .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 16-Epinormacusine B involves a series of complex reactions. One of the key synthetic routes includes the use of a [5+2] cycloaddition reaction. This method has been employed to achieve the formal synthesis of 16-Epinormacusine B . Another approach involves the enantiospecific total synthesis from commercially available d-(+)-tryptophan methyl ester. This route includes asymmetric Pictet-Spengler reaction, Dieckmann cyclization, and a stereocontrolled intramolecular enolate-driven palladium-mediated cross-coupling reaction .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of 16-Epinormacusine B. Most of the synthesis methods are still confined to laboratory-scale research.
Análisis De Reacciones Químicas
Types of Reactions: 16-Epinormacusine B undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: Substitution reactions involving 16-Epinormacusine B are also not extensively covered in available sources.
Major Products: The major products formed from these reactions include various derivatives of the sarpagine alkaloid family, such as 16-epi-vellosimine .
Aplicaciones Científicas De Investigación
16-Epinormacusine B holds immense potential in scientific research due to its unique properties. Its applications span across various fields:
Mecanismo De Acción
The mechanism of action of 16-Epinormacusine B involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its unique stereochemistry, which allows it to interact with various biological molecules. detailed studies on its exact molecular targets and pathways are still limited .
Comparación Con Compuestos Similares
16-Epinormacusine B is part of the 16-epi subgroup of sarpagine alkaloids. Similar compounds include:
- Vellosimine
- N-Methylvellosimine
- 10-Methoxyvellosimine
These compounds share structural similarities but differ in their stereochemistry and specific biological activities . The unique stereochemistry at the C-16 atom in 16-Epinormacusine B sets it apart from these similar compounds, contributing to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C19H22N2O |
|---|---|
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
[(15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol |
InChI |
InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3/b11-2- |
Clave InChI |
VXTDUGOBAOLMED-FUQNDXKWSA-N |
SMILES isomérico |
C/C=C\1/CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO |
SMILES canónico |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


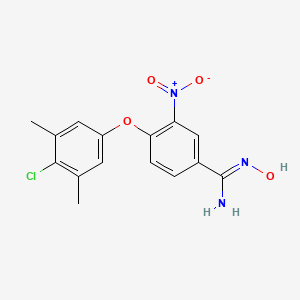
![Propanoic acid, 2,2-dimethyl-, 4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]-6-oxo-5-pyrimidinyl ester](/img/structure/B12326273.png)
![3,12-Dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12326274.png)
![6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]-2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]hexanoic acid](/img/structure/B12326288.png)


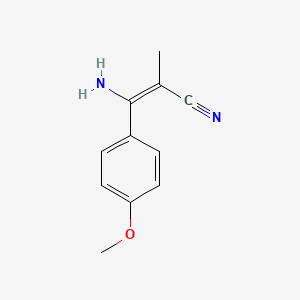
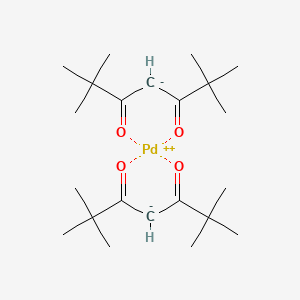
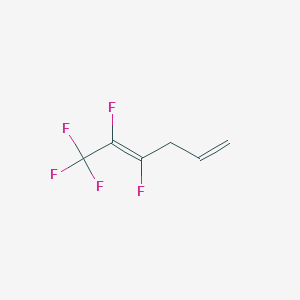
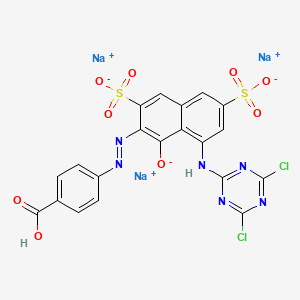

![1H-Pyrazole, 1-acetyl-4-bromomethyl[1,2,2,2-tetrafluoro-1-(heptafluoropropoxy)ethyl]-(9CI)](/img/structure/B12326350.png)
![2,3,9-trimethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-10-ol](/img/structure/B12326359.png)
